molecular formula C10H14BrN3 B8456834 5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine

5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine

Cat. No. B8456834
M. Wt: 256.14 g/mol
InChI Key: NHERTAWVYKZHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline-7,8-diamine

InChI

InChI=1S/C10H14BrN3/c1-14-3-2-6-7(5-14)10(13)9(12)4-8(6)11/h4H,2-3,5,12-13H2,1H3

InChI Key

NHERTAWVYKZHHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=C(C(=C2C1)N)N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product from Example 60 (1.02 g, 3.49 mmol) in 50 mL THF was treated with Raney nickel (prewashed with acetone followed by THF), and the reaction vessel was purged with H2. After stirring for 2.5 hours, the catalyst was removed by filtration and the filtrate evaporated to give a tan oil. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

Name
CN1CCc2c(Br)cc([N+](=O)[O-])c(N)c2C1
Quantity
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reactant
Reaction Step One
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reactant
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